molecular formula C16H21NO3 B6170910 benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate CAS No. 2694728-18-0

benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate

Cat. No.: B6170910
CAS No.: 2694728-18-0
M. Wt: 275.3
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Description

Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate is an organic compound with the molecular formula C16H21NO3 and a molecular weight of 275.3 g/mol.

Preparation Methods

One common synthetic route includes the reaction of benzyl bromoacetate with 3-(pyrrolidin-1-yl)oxetan-3-ol under basic conditions . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxetane positions, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a drug candidate for various diseases, leveraging its unique structural features.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to enhance the compound’s binding affinity to certain proteins, potentially leading to biological effects such as enzyme inhibition or receptor modulation . The oxetane ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate can be compared with other similar compounds, such as:

    Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]propanoate: This compound has a similar structure but with a propanoate group instead of an acetate group, leading to different reactivity and biological properties.

    Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]butanoate: The butanoate derivative exhibits distinct chemical and biological behaviors due to the longer carbon chain.

The uniqueness of this compound lies in its specific combination of the oxetane and pyrrolidine rings, which confer unique chemical and biological properties .

Properties

CAS No.

2694728-18-0

Molecular Formula

C16H21NO3

Molecular Weight

275.3

Purity

95

Origin of Product

United States

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